2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide
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Overview
Description
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a complex organic compound characterized by the presence of functional groups including amides, ureas, and trifluoromethyl phenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multi-step reactions starting from basic aromatic precursors. One common approach involves:
Formation of Urea Derivative: : The initial step might involve the reaction of a trifluoromethyl phenyl isocyanate with an aniline derivative to form a substituted urea.
Amidation Reaction: : This urea derivative can then undergo an amidation reaction with 2-methylbenzoyl chloride in the presence of a base like triethylamine, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity. This could involve:
Batch Processes: : Using controlled batch processes to handle intermediate steps.
Catalysts and Optimized Conditions: : Employing catalysts to increase reaction efficiency and applying optimized temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various types of chemical reactions:
Oxidation: : It might be oxidized under strong oxidizing conditions, leading to breakdown products useful for studying its stability.
Reduction: : Reduction reactions could target the urea or amide functionalities, modifying the compound's properties.
Substitution: : Given the aromatic rings, electrophilic substitution reactions could introduce new substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or using reducing agents such as sodium borohydride.
Substitution: : Electrophiles such as bromine or chlorinating agents.
Major Products Formed
Oxidation: : Various carboxylic acid derivatives or simple aromatic carboxylates.
Reduction: : Amino derivatives or reduced amide functionalities.
Substitution: : Halo-derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Analytical Standards: : Used as a standard in analytical techniques such as HPLC or GC-MS.
Reagent: : Employed as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
Biomolecular Probes: : Potential use as a probe for studying protein-ligand interactions.
Medicine
Pharmacology: : Its structure suggests possible development into pharmaceutical agents targeting specific proteins or enzymes.
Industry
Material Science: : Components in the synthesis of high-performance materials, coatings, or polymers.
Mechanism of Action
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide's mechanism of action in biological systems might involve:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : Modulation of signaling pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to similar compounds:
Enhanced Fluorine Effects: : The trifluoromethyl group may confer enhanced stability and lipophilicity.
Unique Substituent Combinations: : The presence of both urea and amide groups could afford a unique interaction profile with biological targets.
List of Similar Compounds
N-phenylureido Derivatives: : These compounds share the urea linkage and phenyl groups.
Benzamides with Substituents: : Various benzamide derivatives that differ in substituent groups.
This compound's unique structural features and versatility in chemical reactions make it a promising candidate for further research and application in various scientific domains.
Properties
IUPAC Name |
2-methyl-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-14-8-2-3-9-15(14)20(29)26-18-12-6-7-13-19(18)28-21(30)27-17-11-5-4-10-16(17)22(23,24)25/h2-13H,1H3,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOJXEBAYCSPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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